
4-(4-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one is a complex organic compound with significant potential in various scientific fields. This compound features an isoquinolinone core with an aminophenyl and a hydroxy group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable aminophenyl derivative and an isoquinolinone precursor, the reaction can be catalyzed using specific reagents and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
4-(4-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism by which 4-(4-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes. The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Shares the aminophenyl group but has a different core structure.
4-(1H-benzo[d]imidazol-2-yl)aniline: Contains a benzimidazole core with an aminophenyl group.
Uniqueness
4-(4-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one is unique due to its specific combination of functional groups and core structure, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
656234-44-5 |
|---|---|
Molekularformel |
C15H12N2O2 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
4-(4-aminophenyl)-5-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H12N2O2/c16-10-6-4-9(5-7-10)12-8-17-15(19)11-2-1-3-13(18)14(11)12/h1-8,18H,16H2,(H,17,19) |
InChI-Schlüssel |
CPXAHFYSNKGRJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[Dimethyl(phenyl)silyl]-3-methyloxan-2-one](/img/structure/B11863424.png)
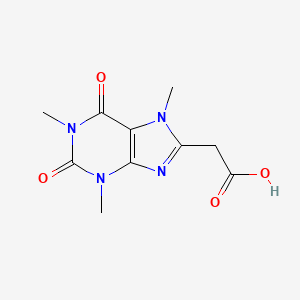
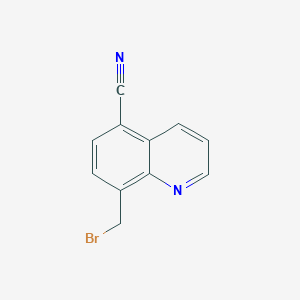
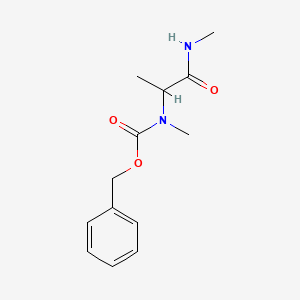

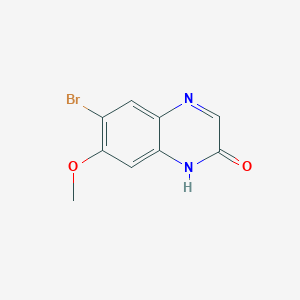
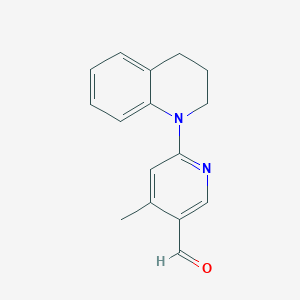
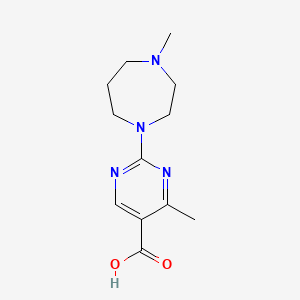
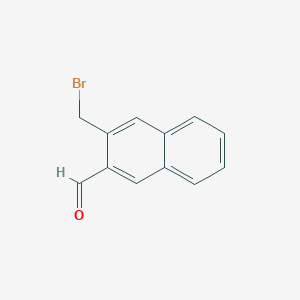
![tert-Butyl (1-methyl-1H-imidazo[4,5-c]pyridin-6-yl)carbamate](/img/structure/B11863474.png)
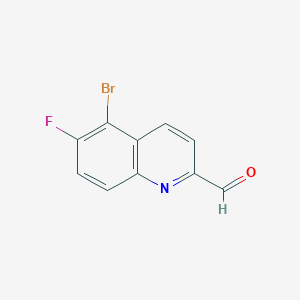

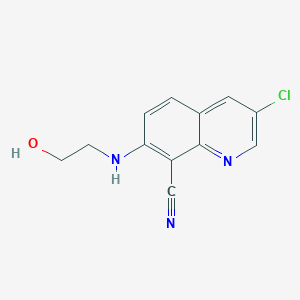
![2,4-Diamino-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B11863506.png)
